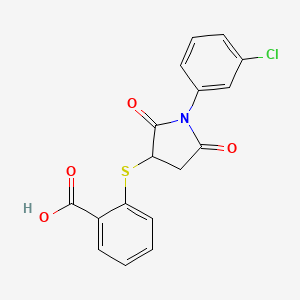

2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

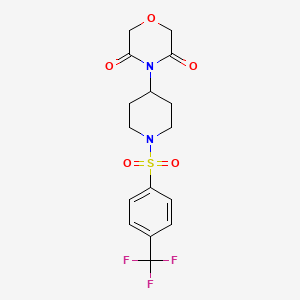

“2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” is a complex organic compound. It contains a benzoic acid moiety, which is a common fragment in a variety of pharmaceuticals and biologically active compounds . The compound also contains a 3-chlorophenyl group, a dioxopyrrolidin group, and a thio group, which are common in various organic compounds .

Molecular Structure Analysis

The molecular formula of this compound is C13H9ClO2S, indicating that it contains 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the carboxylic acid could influence its solubility in different solvents .

Scientific Research Applications

- Applications : Researchers have employed thiobenzoylacetic acid in various SM coupling reactions, enabling the synthesis of diverse organic compounds .

- Method : A comparative study revealed that a 1:1:6:3 ratio of 2-aminothiophenol/aromatic aldehyde/H₂O₂/HCl is optimal for coupling. Both electron-donating and electron-withdrawing substituents on aldehydes yield benzothiazoles in excellent yields using this method .

- Recent Approach : Researchers have developed a condensation reaction between 2-aminophenol and aromatic aldehydes in the presence of aqueous H₂O₂, ethanol, titanium tetraisopropoxide (TTIP), and the catalyst mesoporous titania–alumina mixed oxide (MTAMO). This method yields 2-substituted benzoxazoles .

Suzuki–Miyaura Coupling

Benzothiazole Synthesis

Benzoxazole Formation

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4S/c18-10-4-3-5-11(8-10)19-15(20)9-14(16(19)21)24-13-7-2-1-6-12(13)17(22)23/h1-8,14H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJSNQANFWUMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)

![2-[(2-Chloroacetyl)-methylamino]-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B2762197.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762199.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2762201.png)

![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)